N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2OS/c24-17-8-6-16(7-9-17)23-27-22(15-4-2-1-3-5-15)20(29-23)14-21(28)26-19-12-10-18(25)11-13-19/h1-13H,14H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTBDCCEDUITOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This compound's structure, characterized by the presence of a thiazole ring and chlorophenyl groups, suggests a promising pharmacological profile.
Chemical Structure and Properties
- Molecular Formula : C23H16ClN2OS
- Molecular Weight : 420.56 g/mol
- CAS Number : 338957-19-0
The compound features a thiazole moiety which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of chlorine substituents enhances its lipophilicity, potentially improving its bioavailability.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria and fungi.
| Microorganism | Activity (MIC µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
These results indicate that the compound may possess broad-spectrum antimicrobial properties, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The anticancer efficacy of thiazole derivatives has been extensively studied. This compound has demonstrated selective cytotoxicity against various cancer cell lines.
In vitro studies have shown that this compound significantly decreases cell viability in A549 and Caco-2 cells, indicating its potential as an anticancer agent. The structure-activity relationship (SAR) suggests that modifications to the thiazole ring can enhance activity against specific cancer types.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways.
Case Studies
- Antimicrobial Efficacy Against Resistant Strains
- Cytotoxicity in Cancer Treatment
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide. The compound has been tested against various bacterial strains, showing moderate efficacy.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 100 µg/ml |
| Other Thiazole Derivatives | Staphylococcus aureus | 50 µg/ml |
The results indicate that while the compound exhibits some antibacterial activity, it is generally less potent compared to standard antibiotics like norfloxacin .
Anticonvulsant Properties
Thiazole derivatives have also been explored for their anticonvulsant effects. In a study involving various thiazole-based compounds, this compound was evaluated for its ability to prevent seizures.
| Compound | Model Used | Efficacy |
|---|---|---|
| This compound | PTZ-induced seizures | Moderate protection |
| Sodium Valproate | PTZ-induced seizures | High protection |
The findings suggest that while the compound shows promise, further optimization is necessary to enhance its anticonvulsant activity .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound involves several steps that can influence its biological activity. Understanding the SAR is crucial for developing more effective derivatives.
Key Structural Features:
- Chlorine Substituents : The presence of chlorine atoms on the phenyl groups enhances lipophilicity and may contribute to increased biological activity.
- Thiazole Ring : This moiety is known for its biological significance and contributes to the compound's interaction with biological targets.
Case Study 1: Antimicrobial Efficacy
In a comparative study on thiazole derivatives, this compound was evaluated alongside other compounds. The study found that while it exhibited some antibacterial properties, it was outperformed by compounds with additional electron-donating groups which enhanced their activity against gram-positive bacteria .
Case Study 2: Anticonvulsant Activity
A series of experiments tested the anticonvulsant potential of various thiazole derivatives in animal models. The results indicated that modifications to the thiazole ring could significantly enhance protective effects against induced seizures. This compound showed moderate efficacy but required further structural modifications for improved potency .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Thiazole Substituents
Compound 2 () : 2-Chloro-N-(4-phenylthiazol-2-yl)-acetamide
- Key Differences : Lacks the 4-chlorophenyl group at thiazole position 2 and the phenyl group at position 3.
- Implications : Reduced steric bulk and electron-withdrawing effects compared to the target compound. Simpler derivatives like this often exhibit lower bioactivity due to weaker target interactions .
- Compound 4da (): N-[2-(4-chlorophenyl)-4-hydroxy-1,3-thiazol-5-yl]benzamide Key Differences: Replaces the acetamide group with a benzamide and introduces a hydroxyl group at thiazole position 4. Implications: The hydroxyl group may improve solubility but reduce membrane permeability.
- Trimethylsilyl [2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl] acetate () Key Differences: Contains a trimethylsilyl ester instead of an acetamide.
Analogues with Heterocyclic Core Variations
N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide ()
- Key Differences : Incorporates a pyrazole ring fused to the thiazole and a nitro group on the acetamide’s phenyl ring.
- Implications : The nitro group introduces strong electron-withdrawing effects, which may enhance reactivity but increase toxicity risks. The fused pyrazole could modulate selectivity for specific enzymes .
- 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide () Key Differences: Replaces the thiazole with a pyrazole ring and adds a cyano group. Implications: Pyrazole-based compounds often exhibit distinct pharmacokinetic profiles, such as improved metabolic stability but altered binding kinetics .
Substituent Effects on Physicochemical Properties
- Trends: Chloro and trifluoromethoxy groups increase LogP, reducing solubility.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide?
The synthesis typically involves multi-step protocols, including cyclization of thiazole intermediates and coupling reactions. For example, analogous thiazole-acetamide derivatives are synthesized via nucleophilic substitution or condensation reactions under controlled pH (6.5–7.5) and temperatures (60–80°C), using solvents like ethanol or dichloromethane. Catalysts such as triethylamine or DMAP are often employed to enhance reaction efficiency . Yields can be improved by stepwise purification via column chromatography and recrystallization.
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Characterization relies on spectroscopic techniques:
- NMR (¹H/¹³C): Assign peaks to confirm aromatic protons (δ 7.2–8.1 ppm), acetamide carbonyl (δ ~170 ppm), and thiazole ring carbons .
- IR : Validate amide C=O stretches (~1650 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns . Purity is assessed via HPLC (≥95% area under the curve) and elemental analysis (deviation ≤0.4% for C, H, N) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
Initial screening often includes:
- Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme inhibition : Fluorometric or colorimetric assays targeting kinases, proteases, or oxidoreductases .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities or polymorphic forms of this compound?
Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths, angles, and packing arrangements. For example, thiazole ring planarity and intermolecular hydrogen bonds (N-H···O/S) can be quantified to distinguish polymorphs. Data collection at low temperature (100 K) minimizes thermal motion artifacts .
Q. What computational strategies predict binding interactions with biological targets?
- Molecular docking : AutoDock4 or GROMACS simulate ligand-receptor interactions (e.g., kinase binding pockets). Flexible side-chain docking is critical for accurate pose prediction .
- Electrostatic potential maps : Multiwfn calculates surface charges to identify nucleophilic/electrophilic regions influencing binding .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD ≤2 Å) .
Q. How should researchers address contradictory bioactivity data across studies?
Discrepancies in IC₅₀ or MIC values may arise from:
- Assay conditions : Compare buffer pH, serum content, or incubation time .
- Compound stability : Test degradation via LC-MS under assay conditions (e.g., DMSO stock oxidation) .
- Cell line variability : Validate using isogenic models or primary cells .
Q. What methodologies optimize diastereomer separation for chiral analogs of this compound?
- Chiral HPLC : Use amylose- or cellulose-based columns with hexane/isopropanol gradients .
- Crystallization-induced resolution : Exploit differential solubility of diastereomeric salts (e.g., tartaric acid derivatives) .
- NMR chiral shift reagents : Eu(hfc)₃ induces split signals for enantiomeric excess calculation .
Data-Driven Challenges
Q. How can researchers reconcile low synthetic yields in scale-up attempts?
- Reaction kinetics : Monitor intermediates via TLC or in situ FT-IR to identify rate-limiting steps .
- Solvent effects : Switch to polar aprotic solvents (e.g., DMF) to enhance solubility of aromatic intermediates .
- Catalyst screening : Test Pd/C or nano-catalysts for Suzuki-Miyaura couplings (if applicable) .
Q. What analytical approaches validate metabolite formation in pharmacokinetic studies?
- LC-MS/MS : Identify Phase I/II metabolites (e.g., hydroxylation, glucuronidation) using collision-induced dissociation .
- Radiolabeling : Track ¹⁴C-labeled compound in rodent plasma/tissue homogenates .
- CYP450 inhibition assays : Determine metabolic stability using human liver microsomes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
